3-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride 3-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798827
InChI: InChI=1S/C9H15ClN2O/c10-9(13)12-6-3-8(7-12)11-4-1-2-5-11/h8H,1-7H2
SMILES:
Molecular Formula: C9H15ClN2O
Molecular Weight: 202.68 g/mol

3-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride

CAS No.:

Cat. No.: VC17798827

Molecular Formula: C9H15ClN2O

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride -

Specification

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
IUPAC Name 3-pyrrolidin-1-ylpyrrolidine-1-carbonyl chloride
Standard InChI InChI=1S/C9H15ClN2O/c10-9(13)12-6-3-8(7-12)11-4-1-2-5-11/h8H,1-7H2
Standard InChI Key RGZZEDRTEPAPNN-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2CCN(C2)C(=O)Cl

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a central pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a second pyrrolidine group via a carbonyl chloride moiety. This arrangement creates a rigid, bicyclic framework that influences both steric and electronic properties. The IUPAC name, 3-pyrrolidin-1-ylpyrrolidine-1-carbonyl chloride, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₅ClN₂O
Molecular Weight202.68 g/mol
Boiling Point104–106 °C (14 mmHg)
Density1.209 g/mL at 25 °C
Refractive IndexNot reported
SolubilityReacts with water

The carbonyl chloride group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols. The dual pyrrolidine rings enhance solubility in polar aprotic solvents like dichloromethane and tetrahydrofuran .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves reacting pyrrolidine with phosgene (COCl₂) in dichloromethane at 0–25 °C. Triethylamine is often added to scavenge HCl, shifting the equilibrium toward product formation . For example:
Pyrrolidine+COCl2Et3N, CH2Cl23-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride\text{Pyrrolidine} + \text{COCl}_2 \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{3-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride}
Yields range from 50% to 95%, depending on purification methods .

Industrial Manufacturing

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25 °C-10–10 °C
SolventDichloromethaneTetrahydrofuran
CatalystTriethylamineNone
Yield50–95%85–90%

Reactivity and Derivative Formation

Nucleophilic Substitution

The carbonyl chloride group undergoes substitution with diverse nucleophiles:

  • Amines: Forms stable amides, e.g., reaction with benzylamine yields N-benzyl-3-(pyrrolidin-1-yl)pyrrolidine-1-carboxamide .

  • Alcohols: Produces esters; methanol gives the methyl ester derivative.

  • Thiols: Generates thioesters, though these are less common due to competing hydrolysis.

Hydrolysis and Stability

In aqueous environments, the compound hydrolyzes to 3-(pyrrolidin-1-yl)pyrrolidine-1-carboxylic acid and HCl. This reaction is rapid under basic conditions (pH > 10) but slow in anhydrous solvents . Storage at -20 °C in moisture-free containers is recommended to prevent degradation .

Applications in Pharmaceutical Synthesis

Intermediate in Drug Development

The patent CN105820139A highlights its use in synthesizing methanesulfonamide derivatives with potential therapeutic applications . For example:

  • Step 1: React with 2,5-diethoxy-4-nitrobenzylamine to form a urea linkage.

  • Step 2: Reduce the nitro group to an amine using NiCl₂/NaBH₄.

  • Step 3: Sulfonate the amine with methanesulfonyl chloride to yield the final drug candidate .

Table 3: Representative Synthetic Pathway

StepReagents/ConditionsProductYield
1Triethylamine, dioxane, 60–80 °CUrea intermediate70%
2NiCl₂·6H₂O, NaBH₄, methanolAmine intermediate72%
3Methanesulfonyl chloride, pyridineMethanesulfonamide derivative87%

Biochemical Probes

The compound’s ability to acylate lysine residues in proteins makes it valuable for studying enzyme active sites. For instance, it inhibits serine proteases by covalently modifying the catalytic triad.

Comparison with Analogous Compounds

1-Pyrrolidinecarbonyl Chloride (CAS 1192-63-8)

This simpler analog lacks the 3-pyrrolidinyl substituent, reducing steric hindrance and altering reactivity:

  • Boiling Point: 104–106 °C vs. 160–165 °C (estimated for the target compound).

  • Applications: Less suited for complex syntheses due to lower structural rigidity .

N-(Pyrrolidin-1-yl)carbonyl Chlorides

Variants with different substitution patterns exhibit varied electronic profiles. For example, electron-withdrawing groups on the pyrrolidine ring enhance electrophilicity at the carbonyl carbon.

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